molecular formula C17H12Cl2N2O2 B5776421 N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B5776421
M. Wt: 347.2 g/mol
InChI Key: QPBMFTSHNMFUDR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DCFI, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCFI is a member of the indole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

DCF1 has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been used in several studies to investigate its effects on cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of several key cellular pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCF1 has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of fungi. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

DCF1 has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in high yields and purity. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, one limitation is that N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of interest is the development of new anticancer drugs based on the structure of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Additionally, further studies are needed to investigate the mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and its effects on different cell types. Another area of interest is the development of new antifungal drugs based on the properties of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Overall, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has the potential to be a valuable tool for scientific research and the development of new drugs and therapies.

Synthesis Methods

DCF1 can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylhydrazine with 3-formylindole. The reaction yields an intermediate product, which is then reacted with acetic anhydride to produce N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-14-6-5-12(7-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMFTSHNMFUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

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